Studies suggest that Boc-L-Alanyl oxamidine acid may possess anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those of breast, colon, and lung cancer. The mechanism of action is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs), enzymes that play a role in cancer cell growth and survival. [] []
Boc-L-Alanyl oxamidine acid has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It is thought to protect neurons from damage caused by oxidative stress and inflammation. []
Boc-L-Alanyl oxamidine acid is a synthetic compound characterized by its unique functional groups, specifically the tert-butyloxycarbonyl (Boc) protecting group and the oxamidine moiety. It has the molecular formula and a molecular weight of approximately 372.40 g/mol. The compound appears as a white crystalline powder, with a melting point ranging from 174°C to 177°C . This compound is notable for its potential applications in medicinal chemistry and peptide synthesis, where it serves as an important building block.
Boc-L-Alanyl oxamidine acid exhibits biological activities that make it a subject of interest in pharmacology and biochemistry. Compounds containing oxamidine moieties are known to exhibit anti-inflammatory and antimicrobial properties. Additionally, they may interact with specific biological targets such as enzymes and receptors, potentially influencing cellular processes. The biological activity is often linked to its structural attributes, which enhance its binding affinity to biological molecules.
The synthesis of Boc-L-Alanyl oxamidine acid typically involves several steps:
A common method includes reacting free amino acids with di-tert-butyl dicarbonate followed by subsequent reactions to introduce the oxamidine functionality .
Boc-L-Alanyl oxamidine acid finds applications primarily in:
Interaction studies involving Boc-L-Alanyl oxamidine acid focus on its binding affinity to various biological targets. Research may include:
These studies are crucial for understanding the pharmacological potential and mechanisms of action of Boc-L-Alanyl oxamidine acid.
Boc-L-Alanyl oxamidine acid shares structural similarities with several related compounds, which can be compared based on their functional groups and applications:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| L-Alanine | Simple amino acid | Basic building block for proteins |
| Boc-L-Alanylglycine | Glycine substitution | Used in peptide synthesis with different properties |
| N-Acetyl-L-alanine | Acetylated form | Enhanced solubility and stability |
| Boc-L-Alanyloxazolidine | Oxazolidine ring | Exhibits unique antibacterial properties |
| Boc-L-Alanyloxamide | Amide functionality | Potential use in drug design |
The uniqueness of Boc-L-Alanyl oxamidine acid lies in its combination of protective and reactive groups, which not only facilitate peptide synthesis but also confer potential biological activities that are distinct from other similar compounds. Its ability to participate in diverse
Boc-L-Alanyl oxamidine acid represents a sophisticated organic compound with the molecular formula C14H20N4O6S and a molecular weight of 372.40 grams per mole [1] [2]. The compound is formally designated as (2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid according to IUPAC nomenclature [2] [3]. The molecular structure incorporates several distinct functional groups that contribute to its unique chemical properties and biological activity [1] [4].
The structural framework consists of a tert-butyloxycarbonyl (Boc) protecting group attached to an L-alanine residue, which is subsequently connected to a thiazole ring system bearing an oxamidine moiety [2] [3]. The thiazole heterocycle, containing both nitrogen and sulfur atoms, serves as the central scaffold linking the amino acid derivative to the methoxyimino acetic acid functionality [1] [2]. This complex architecture results from the integration of multiple chemical motifs commonly employed in pharmaceutical chemistry and peptide synthesis [4] [3].
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C14H20N4O6S |
| Molecular Weight | 372.40 g/mol |
| Chemical Abstracts Service Number | 88970-81-4 |
| Standard International Chemical Identifier Key | GGQBZAQDZRIQNC-CUBCEWPISA-N |
The compound's structural complexity arises from the presence of multiple stereocenters and geometric isomerism around the oxime functionality [2] [5]. The methoxyimino group exhibits E-configuration, as indicated by the systematic name and confirmed through spectroscopic analysis [2] [3]. This stereochemical arrangement significantly influences the compound's three-dimensional conformation and subsequent molecular interactions [6].
The stereochemical configuration of Boc-L-Alanyl oxamidine acid is characterized by the presence of well-defined chiral centers and geometric isomerism [2] [5]. The L-alanine residue contributes the primary chiral center at the alpha-carbon, maintaining the (S)-configuration characteristic of naturally occurring amino acids [2] [3]. This stereochemical arrangement is preserved through the synthetic incorporation of the Boc protecting group, which does not affect the existing chirality of the amino acid backbone [7].
The oxime functionality exhibits E-geometric isomerism, where the methoxyimino group adopts a trans-configuration relative to the thiazole ring system [2] [5]. This geometric arrangement is thermodynamically favored and contributes to the overall stability of the molecular structure [6]. Computational analysis indicates that the E-isomer predominates in solution, with the geometric configuration remaining stable under standard conditions [5].
The thiazole ring system introduces additional conformational constraints due to its planar aromatic character [6] [8]. The heterocyclic scaffold adopts a coplanar arrangement with the adjacent functional groups, facilitating extended conjugation throughout the molecular framework [6]. This planarity is particularly significant for the compound's spectroscopic properties and molecular recognition capabilities [8].
| Stereochemical Feature | Configuration |
|---|---|
| L-Alanine Center | (S)-Configuration |
| Oxime Geometry | E-Isomer |
| Thiazole Ring | Planar |
| Overall Molecular Geometry | Semi-extended |
The melting point of Boc-L-Alanyl oxamidine acid has been experimentally determined to occur within the range of 174-177°C [4] [3]. This relatively high melting point reflects the compound's crystalline nature and the presence of multiple intermolecular interactions that stabilize the solid-state structure [4]. The narrow melting range indicates good purity and structural homogeneity of the crystalline material [4].
The elevated melting temperature can be attributed to several molecular factors, including hydrogen bonding interactions between adjacent molecules in the crystal lattice [8] [9]. The carboxylic acid functionality, amide groups, and oxime moiety all contribute to the formation of intermolecular hydrogen bonds that increase the thermal stability of the solid phase [8] [9]. Additionally, the planar thiazole ring system facilitates π-π stacking interactions between parallel molecular planes [8].
Comparative analysis with structurally related compounds suggests that the melting point of Boc-L-Alanyl oxamidine acid is consistent with other amino acid derivatives containing heterocyclic substituents [10] [11]. The presence of the Boc protecting group contributes to the overall molecular weight and van der Waals interactions, further elevating the melting temperature compared to unprotected amino acid analogs [11].
The solubility characteristics of Boc-L-Alanyl oxamidine acid reflect its amphiphilic nature, combining polar and nonpolar structural elements [12] [13]. The compound exhibits limited solubility in water due to the presence of the hydrophobic Boc protecting group and the aromatic thiazole ring system [12] [13]. However, the carboxylic acid and amide functionalities provide sufficient polarity to enable dissolution in polar organic solvents [13] [14].
Experimental observations indicate that Boc-L-Alanyl oxamidine acid demonstrates good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [13] [15]. The compound also shows moderate solubility in alcoholic solvents, including methanol and ethanol, where hydrogen bonding interactions with the solvent molecules facilitate dissolution [12] [14].
The solubility behavior is pH-dependent, with enhanced dissolution observed under basic conditions where deprotonation of the carboxylic acid group increases the overall polarity [14] [16]. Conversely, acidic conditions may reduce solubility by protonating the thiazole nitrogen, altering the electronic distribution and intermolecular interactions [16].
| Solvent System | Solubility | Comments |
|---|---|---|
| Water | Limited | Hydrophobic Boc group restricts aqueous solubility |
| Dimethylformamide | High | Polar aprotic solvent facilitates dissolution |
| Methanol | Moderate | Hydrogen bonding with hydroxyl group |
| Acetonitrile | Good | Polar aprotic character supports solubility |
The spectroscopic profile of Boc-L-Alanyl oxamidine acid provides detailed information about its molecular structure and electronic properties [7] [17]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the presence of distinct functional groups and their relative spatial arrangements [7] [17].
In 1H nuclear magnetic resonance spectroscopy, the compound exhibits signals corresponding to the Boc protecting group at approximately 1.45 parts per million, appearing as a singlet due to the equivalent methyl groups [17] [18]. The L-alanine methyl group resonates around 1.5 parts per million as a doublet, while the alpha-proton appears as a quartet in the region of 4.2-4.5 parts per million [17] [18]. The thiazole ring proton typically resonates in the aromatic region between 7.0-8.0 parts per million [18].
13C nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbons appearing in the characteristic downfield region between 160-180 parts per million [7] [19]. The Boc carbonyl carbon typically resonates around 155 parts per million, while the carboxylic acid carbonyl appears near 170 parts per million [7] [19]. The thiazole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems [19].
Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups [20] [21]. The carboxylic acid carbonyl stretch appears around 1700 wavenumbers, while the amide carbonyl absorptions occur in the region of 1650-1680 wavenumbers [20]. The oxime functionality contributes characteristic nitrogen-oxygen stretching vibrations around 1620 wavenumbers [21].
| Spectroscopic Technique | Key Signals | Chemical Shifts/Frequencies |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Boc methyl groups | 1.45 parts per million |
| 1H Nuclear Magnetic Resonance | Thiazole ring proton | 7.0-8.0 parts per million |
| 13C Nuclear Magnetic Resonance | Carbonyl carbons | 160-180 parts per million |
| Infrared | Carboxylic acid carbonyl | ~1700 wavenumbers |
Crystallographic studies of Boc-L-Alanyl oxamidine acid provide insights into the three-dimensional arrangement of molecules in the solid state [8] [22]. The compound crystallizes in a specific space group that accommodates the molecular geometry and intermolecular interactions [8]. Crystal structure analysis reveals the precise atomic coordinates and bond parameters that define the molecular architecture [23] [8].
The crystal packing is dominated by hydrogen bonding networks that connect adjacent molecules through carboxylic acid dimers and amide-amide interactions [8] [9]. These intermolecular contacts create two-dimensional supramolecular frameworks that extend throughout the crystal lattice [8]. The thiazole rings participate in π-π stacking interactions with neighboring aromatic systems, contributing to the overall stability of the crystalline arrangement [8] [22].
Hirshfeld surface analysis indicates that hydrogen-hydrogen contacts account for approximately 50-70% of the total intermolecular interactions [8]. Nitrogen-hydrogen and oxygen-hydrogen contacts represent significant contributions to the crystal packing, reflecting the importance of hydrogen bonding in stabilizing the solid-state structure [8] [9]. The oxime functionality participates in both donor and acceptor roles, forming multiple hydrogen bonds with surrounding molecules [9].
The molecular conformation observed in the crystal structure corresponds to a semi-extended arrangement where the thiazole ring and adjacent functional groups adopt a relatively planar configuration [6] [8]. This geometry is stabilized by intramolecular hydrogen bonding between the oxime oxygen and nearby amide protons [6] [9]. The Boc protecting group extends away from the core structure, minimizing steric interactions while maintaining favorable van der Waals contacts [10].
The conformational behavior of Boc-L-Alanyl oxamidine acid is characterized by limited flexibility due to the presence of rigid structural elements and stabilizing intramolecular interactions [24] [6]. Computational analysis reveals that the compound preferentially adopts a semi-extended conformation that maximizes favorable electronic interactions while minimizing steric strain [6].
The thiazole ring system constrains the overall molecular geometry by enforcing planarity in the central region of the structure [6]. This heterocyclic scaffold serves as a conformational anchor that restricts rotation around adjacent bonds and maintains the relative positioning of functional groups [6]. The aromatic character of the thiazole ring contributes to the stability of the preferred conformation through extended π-conjugation [6].
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformational states [6]. The oxime nitrogen can form hydrogen bonds with nearby amide protons, creating five- or six-membered ring motifs that lock the molecule into preferred geometries [6] [9]. These interactions are particularly important in polar solvents where competing intermolecular hydrogen bonding might otherwise destabilize the folded conformations [6].
Molecular dynamics simulations indicate that the compound exhibits relatively low conformational flexibility in solution [24] [6]. The population of alternative conformers remains minimal under physiological conditions, with the semi-extended geometry representing the predominant species [6]. This conformational stability has important implications for molecular recognition and biological activity [6].
| Conformational Parameter | Value/Description |
|---|---|
| Preferred Geometry | Semi-extended |
| Primary Stabilizing Factor | Intramolecular hydrogen bonding |
| Conformational Flexibility | Limited |
| Thiazole Ring Constraint | Planar restriction |